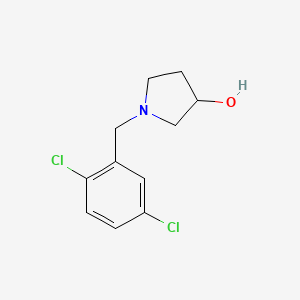

1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFYBXDRTKRBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol and Analogues

General Strategies for Pyrrolidin-3-ol Scaffold Construction

The pyrrolidine (B122466) ring is a prevalent core structure in many biologically active molecules and medicinal compounds. osaka-u.ac.jp Consequently, numerous methods have been developed for its synthesis, which can be broadly categorized into the formation of the ring from acyclic precursors or the modification of existing pyrrolidine systems. researchgate.net

The construction of the pyrrolidine skeleton from linear molecules is a cornerstone of synthetic organic chemistry. These methods offer flexibility in introducing various substituents.

[3+2] Cycloaddition Reactions: This is a widely investigated and powerful method for creating pyrrolidine derivatives. osaka-u.ac.jp It typically involves the reaction of an azomethine ylide with an alkene or alkyne, affording the five-membered ring with a high degree of stereoselectivity. osaka-u.ac.jpresearchgate.net The generation of the azomethine ylide can be achieved from the condensation of α-amino acids with aldehydes or ketones. mdpi.comtandfonline.com

Intramolecular Cyclization: These approaches are recognized as efficient methods for building the pyrrolidine ring. osaka-u.ac.jp Common strategies include the intramolecular amination of unsaturated carbon-carbon bonds (hydroamination) and the insertion of nitrene species into C-H bonds. osaka-u.ac.jpacs.org For instance, a primary amine tethered to an alkyne can undergo a copper-catalyzed tandem amination sequence to yield a pyrrolidine derivative. nih.gov Radical-mediated cyclizations, catalyzed by enzymes or metal complexes, also represent a viable pathway for pyrrolidine formation. acs.org

Reductive Amination of Dicarbonyls: A classical approach involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, which is then followed by reduction to form the pyrrolidine ring. mdpi.com

| Cyclization Strategy | Description | Key Intermediates |

| [3+2] Cycloaddition | Reaction between a 3-atom dipole and a 2-atom dipolarophile to form a 5-membered ring. osaka-u.ac.jpresearchgate.net | Azomethine ylides |

| Intramolecular Amination | Cyclization of an amino-alkene or amino-alkyne. osaka-u.ac.jpnih.gov | Amino-alkene/alkyne |

| Radical-mediated Cyclization | Cyclization involving radical intermediates, often catalyzed by enzymes or metals. acs.org | Carbon-centered radicals |

| Reductive Amination | Condensation of a 1,4-dicarbonyl with an amine followed by reduction. mdpi.com | Imine/Enamine |

An alternative to de novo ring synthesis is the functionalization of commercially available, often chiral, pyrrolidine-based starting materials. researchgate.netnih.gov This approach is particularly common for producing optically pure compounds. nih.gov

Functionalization of Proline and its Derivatives: L-proline and its derivatives, such as 4-hydroxy-L-proline, are widely used as chiral building blocks. nih.govnih.gov The existing stereocenters in these molecules provide a template for stereocontrolled synthesis. The hydroxyl group of 4-hydroxyproline, for example, can be modified or replaced to introduce different functionalities. nih.gov

Modification of Pyrrolidinones: Pyrrolidin-2-one (γ-butyrolactam) and pyrrolidine-2,5-dione (succinimide) are versatile scaffolds. nih.govnih.gov Reactions can be performed to open the lactam ring, reduce the carbonyl groups, or introduce substituents at various positions on the ring. nih.govresearchgate.net For example, 1,5-disubstituted pyrrolidin-2-ones can be synthesized from the reaction of donor-acceptor cyclopropanes with primary amines, involving a ring-opening and subsequent lactamization sequence. nih.gov

Targeted Synthesis of 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol

The specific synthesis of the title compound involves attaching the 2,5-dichlorobenzyl group to the nitrogen atom of the pyrrolidin-3-ol ring.

Reductive amination is a highly effective and common method for forming C-N bonds and is considered a superior alternative to direct alkylation with alkyl halides, as it avoids the common problem of overalkylation. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com The process involves the reaction of an amine (pyrrolidin-3-ol) with a carbonyl compound (2,5-dichlorobenzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated amine. wikipedia.org

The choice of reducing agent is crucial for the success of this one-pot reaction. The reducing agent must selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

| Reducing Agent | Characteristics |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and highly selective reagent for reductive amination. It is often used with a catalytic amount of acetic acid and is tolerant of a wide variety of functional groups. masterorganicchemistry.comharvard.edu |

| Sodium cyanoborohydride (NaBH₃CN) | A classic reagent capable of rapidly reducing iminium ions at a pH of 6-7, without significant reduction of the starting ketone or aldehyde. masterorganicchemistry.comharvard.edu Its toxicity is a notable drawback. harvard.edu |

| Catalytic Hydrogenation | Using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum) is another effective method for direct reductive amination. wikipedia.org |

The reaction proceeds by mixing pyrrolidin-3-ol with 2,5-dichlorobenzaldehyde (B1346813) and the chosen reducing agent in a suitable solvent. harvard.edu

Besides reductive amination, other methods can be employed to introduce the 2,5-dichlorobenzyl group.

Direct N-Alkylation: This involves the direct reaction of pyrrolidin-3-ol with a 2,5-dichlorobenzyl halide (e.g., chloride or bromide) in the presence of a base. This is a standard SN2 reaction. While straightforward, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts (overalkylation), which can complicate purification and lower yields. acsgcipr.org

Coupling with Precursors: The synthesis of the 2,5-dichlorobenzyl moiety itself is a key consideration. 3,5-Dichlorocumene can be synthesized via selective alkylation of 1,3-dichlorobenzene (B1664543) followed by isomerization. google.com Another route involves the synthesis of 3,5-dichlorobenzoyl chloride from benzoyl chloride through sulfonation and subsequent chlorination reactions. google.com This acid chloride can then be reduced to the corresponding aldehyde (for reductive amination) or alcohol (which can be converted to a halide for direct alkylation).

Enantioselective Synthetic Routes for Optically Pure 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol

Producing a single enantiomer of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol is crucial for many applications. This is achieved either by using a chiral starting material or through asymmetric catalysis. nih.govnih.gov

Chiral Pool Synthesis: This strategy begins with an enantiomerically pure starting material, such as (R)- or (S)-4-hydroxyproline. nih.govnih.gov The synthesis would proceed by first protecting the amine, performing the necessary functional group manipulations at the C4 position to yield the desired 3-ol configuration (if starting from 4-hydroxyproline), and then N-alkylating with the 2,5-dichlorobenzyl group, followed by deprotection.

Asymmetric Catalysis: Modern organocatalysis and transition-metal catalysis offer powerful tools for constructing chiral pyrrolidines. researchgate.netnih.gov

Organocatalytic Cycloadditions: Chiral secondary amines, often derived from proline itself, can catalyze the enantioselective [3+2] cycloaddition between azomethine ylides and α,β-unsaturated aldehydes to produce highly functionalized, optically active pyrrolidines. researchgate.netnih.gov

Catalytic Asymmetric Reduction: An alternative approach involves the asymmetric reduction of a precursor ketone, 1-(2,5-dichloro-benzyl)-pyrrolidin-3-one. This can be accomplished using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, or through biocatalysis using engineered enzymes.

Catalytic Asymmetric Amination/Cyclization: An iridium-catalyzed "borrowing hydrogen" methodology has been shown to synthesize 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines, which could be adapted for an asymmetric variant. researchgate.net Similarly, catalytic asymmetric strategies have been developed for the synthesis of α-deuterated pyrrolidine derivatives, showcasing the high level of control achievable with modern methods. rsc.org

| Asymmetric Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials like 4-hydroxy-L-proline. nih.govnih.gov | Relies on the transfer of existing chirality. |

| Organocatalysis | Employs small, chiral organic molecules (e.g., proline derivatives) to catalyze enantioselective reactions. researchgate.netnih.gov | Metal-free, often mild conditions. |

| Transition-Metal Catalysis | Uses chiral metal complexes to catalyze asymmetric reductions or cyclizations. researchgate.net | High turnover numbers and enantioselectivities. |

| Biocatalysis | Employs enzymes to perform stereoselective transformations. acs.org | High specificity and environmentally friendly conditions. |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recycled. This strategy offers a robust method for the synthesis of optically active pyrrolidine derivatives.

A common approach involves the use of chiral auxiliaries derived from amino acids or other readily available chiral sources. nih.gov For instance, a chiral sulfinamide auxiliary can be employed to direct the asymmetric addition of a nucleophile to an imine, a key step in the formation of the pyrrolidine ring. The stereochemistry of the final product is controlled by the chirality of the sulfinyl group. acs.org While specific examples for the direct synthesis of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol using this method are not extensively documented in publicly available literature, the general principles are well-established for the synthesis of substituted pyrrolidines. acs.orgnih.gov

The general synthetic route can be envisioned as follows:

Reaction of a suitable chiral auxiliary with an achiral starting material to form a chiral intermediate.

A diastereoselective cyclization reaction to form the pyrrolidine ring, where the chiral auxiliary directs the formation of the desired stereocenter at the 3-position.

Removal of the chiral auxiliary to yield the enantiomerically enriched N-substituted pyrrolidin-3-ol.

Finally, N-alkylation with 2,5-dichlorobenzyl bromide or a similar electrophile would furnish the target compound.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis has emerged as a powerful and efficient tool for the synthesis of chiral molecules, avoiding the need for stoichiometric amounts of chiral auxiliaries. researchgate.netmetu.edu.tr Various catalytic systems, including transition metal complexes with chiral ligands and organocatalysts, have been successfully applied to the synthesis of pyrrolidine derivatives. nih.govnih.gov

One of the most common strategies is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. researchgate.net This reaction allows for the construction of the pyrrolidine ring with the simultaneous creation of multiple stereocenters with high levels of stereocontrol. Chiral metal catalysts, often based on copper, silver, or rhodium complexed with chiral ligands, can effectively induce enantioselectivity. capes.gov.br

Organocatalysis, using small chiral organic molecules, has also proven to be highly effective. nih.govmdpi.com Proline and its derivatives are frequently used as catalysts for asymmetric Mannich and Michael reactions, which can be key steps in the construction of the pyrrolidine scaffold. nih.gov A hypothetical asymmetric synthesis of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol could involve the following steps:

An asymmetric Michael addition of a suitable enolate to a nitroalkene, catalyzed by a chiral organocatalyst, to generate a chiral γ-nitro carbonyl compound.

Reductive cyclization of the γ-nitro carbonyl intermediate to form the pyrrolidin-3-one.

Stereoselective reduction of the ketone to the desired alcohol.

N-benzylation with 2,5-dichlorobenzyl bromide.

Utilization of Natural Product Precursors (e.g., Vasicine)

The chiral pool, which consists of readily available and inexpensive enantiomerically pure natural products, provides an attractive starting point for the synthesis of complex chiral molecules. researchgate.net Amino acids, carbohydrates, and alkaloids are common chiral pool starting materials. nih.gov

While a direct synthesis of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol from the quinazoline (B50416) alkaloid vasicine (B45323) is not explicitly detailed in the literature, the concept of utilizing natural precursors is a valid synthetic strategy. Vasicine contains a pyrrolidine ring fused to a quinazoline system. A synthetic sequence could potentially involve the oxidative cleavage of the quinazoline ring system to unmask a functionalized pyrrolidine intermediate, which could then be further elaborated to the target molecule. However, this would likely be a multi-step and potentially low-yielding process.

A more direct approach from the chiral pool would be to start with a readily available chiral amino acid like L-proline or L-hydroxyproline. researchgate.net These can be converted to chiral pyrrolidin-3-ol derivatives through established chemical transformations. For example, (S)-prolinol, derived from the reduction of L-proline, can serve as a precursor. The synthesis could proceed through protection of the amine, oxidation of the alcohol, and subsequent stereoselective reduction to introduce the 3-hydroxyl group with the desired stereochemistry, followed by N-benzylation.

Synthetic Approaches to Structure-Activity Relationship (SAR) Analogues

To explore and optimize the biological activity of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, medicinal chemists synthesize a variety of analogues by systematically modifying different parts of the molecule. This process, known as establishing a structure-activity relationship (SAR), is crucial for identifying the key molecular features responsible for the desired pharmacological effect.

Modifications of the Pyrrolidin-3-ol Hydroxyl Group

The hydroxyl group at the 3-position of the pyrrolidine ring is a key functional group that can participate in hydrogen bonding interactions with biological targets. Its modification can significantly impact potency and selectivity. Common modifications include etherification, esterification, and replacement with other functional groups.

Table 1: Hypothetical SAR of Hydroxyl Group Modifications

| R Group (at 3-position) | Modification Type | Expected Impact on Activity |

|---|---|---|

| -OH | Parent Compound | Baseline activity |

| -OCH₃ | Ether | May increase lipophilicity, potentially affecting cell permeability and metabolic stability. Could alter hydrogen bonding capacity. |

| -OAc | Ester | Acts as a potential prodrug, which could be hydrolyzed in vivo to the active alcohol. May improve oral bioavailability. |

| -F | Fluoro | Can act as a bioisostere of the hydroxyl group. May alter electronic properties and hydrogen bonding potential, potentially improving metabolic stability. |

This table is based on general medicinal chemistry principles and does not represent specific experimental data for 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol.

Research on related benzyl (B1604629) ether derivatives has shown that such modifications can significantly influence biological activity and pharmacokinetic properties like in vivo bradycardia risk. nih.gov

Substituent Variations on the 2,5-Dichloro-benzyl Moiety

The 2,5-dichloro-benzyl group plays a crucial role in the interaction of the molecule with its biological target, likely through hydrophobic and electronic interactions. Varying the substitution pattern on the phenyl ring is a common strategy to probe these interactions and optimize activity.

Table 2: Hypothetical SAR of Benzyl Moiety Modifications

| Substituents on Benzyl Ring | Modification Type | Expected Impact on Activity |

|---|---|---|

| 2,5-di-Cl | Parent Compound | Baseline activity |

| 2,4-di-Cl | Isomeric Substitution | May lead to altered binding affinity due to different spatial arrangement of the chloro atoms. |

| 3,4-di-Cl | Isomeric Substitution | Similar to 2,4-di-Cl, this could probe the optimal positioning of the electron-withdrawing groups for target interaction. |

| 2-Cl, 5-F | Halogen Variation | Fluorine is smaller and more electronegative than chlorine, which could lead to different steric and electronic interactions. |

| 2-Cl, 5-CF₃ | Electronic Modification | The trifluoromethyl group is a strong electron-withdrawing group and is also lipophilic, which can significantly alter the electronic nature and binding properties of the molecule. |

This table is based on general medicinal chemistry principles and does not represent specific experimental data for 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol.

Studies on other N-benzyl substituted heterocyclic compounds have demonstrated that the nature and position of substituents on the benzyl ring can have a profound effect on biological activity. nih.gov For example, in a series of isoindolin-1-one (B1195906) derivatives, replacing a 2,4-dichlorophenyl group with a 4-chlorophenyl or 2-chlorophenyl group led to a significant decrease or complete loss of activity, highlighting the importance of the specific substitution pattern. acs.org

Isosteric Replacements within the Molecular Framework

Isosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com This strategy can be applied to various parts of the 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol scaffold.

Table 3: Hypothetical Isosteric Replacements

| Original Moiety | Isosteric Replacement | Rationale |

|---|---|---|

| Phenyl ring | Pyridyl ring | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the pKa and solubility of the compound. |

| Phenyl ring | Thienyl ring | A five-membered aromatic heterocycle that can mimic the steric and electronic properties of the phenyl ring while potentially improving metabolic stability. |

| Dichloro substituents | Bioisosteric groups (e.g., -CF₃, -CN) | Can mimic the electron-withdrawing nature of chlorine while offering different steric profiles and metabolic liabilities. u-tokyo.ac.jp |

| Pyrrolidine ring | Piperidine (B6355638) ring | Expands the ring to a six-membered system, altering the conformation and the spatial orientation of the substituents. |

This table is based on general medicinal chemistry principles and does not represent specific experimental data for 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol.

The replacement of a phenyl ring with a bioisostere is a common strategy in drug design to address issues such as poor metabolic stability or to enhance potency. nih.gov For instance, the replacement of a carbon atom with a silicon atom (sila-substitution) can alter bond lengths and angles, leading to improved pharmacological properties. beilstein-journals.org Similarly, replacing an ester linkage with a heteroaromatic ring has been shown to retain potency and selectivity while increasing metabolic stability in other classes of compounds. nih.gov

Stereochemical Aspects and Chirality in 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol Research

Importance of Stereochemistry in Pyrrolidine-Containing Bioactive Molecules

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. nih.govnih.gov Its significance stems from its saturated, non-planar structure, which provides a three-dimensional framework ideal for exploring chemical space and interacting with biological targets like proteins and enzymes. nih.govnih.govresearchgate.net A key feature of the pyrrolidine ring is the potential for multiple stereogenic centers, which dramatically increases molecular complexity and diversity. nih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to vastly different biological profiles for each stereoisomer. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a chiral drug. researchgate.netjuniperpublishers.com

This enantioselectivity can affect the pharmacodynamic and pharmacokinetic properties of a drug. researchgate.netresearchgate.net One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for undesirable side effects. longdom.orgjuniperpublishers.com Consequently, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance efficacy and safety. nih.gov The synthesis of stereochemically pure pyrrolidine derivatives is a significant area of research, often employing methods like asymmetric synthesis or starting from chiral precursors like L-proline. mdpi.comnih.gov The ability to control the stereochemistry of the pyrrolidine scaffold is crucial for optimizing a molecule's interaction with its biological target and achieving the desired therapeutic outcome. nih.govnih.gov

Table 1: Examples of Bioactive Pyrrolidine-Containing Molecules and the Significance of Their Stereochemistry

| Compound/Class | Biological Target/Activity | Importance of Stereochemistry |

|---|---|---|

| Vildagliptin | Antidiabetic (DPP-4 inhibitor) | The synthesis maintains the specific configuration of the chiral center in the pyrrolidine ring, which is essential for its inhibitory activity. mdpi.com |

| Anisomycin | Antibiotic/Anticancer | Stereoselective synthesis is crucial as the biological activity is dependent on the specific arrangement of substituents on the pyrrolidine ring. mdpi.com |

| Spirotryprostatin A | Anticancer | The synthesis requires precise control over the stereochemistry of the spirooxindole and pyrrolidine moieties, which is critical for its bioactivity. acs.org |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Neurodegenerative Diseases | Structure-activity relationship studies show that the stereochemistry of the pyrrolidine core and its substituents is key to the potency and selectivity of inhibition. nih.gov |

| CK1 Kinase Inhibitors | Kinase Inhibition | The introduction of a chiral pyrrolidine scaffold promotes selectivity towards CK1 receptors, with specific conformations being beneficial for activity. nih.gov |

Chiral Resolution Techniques for 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol Enantiomers

Since the synthesis of chiral compounds often results in a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers, known as chiral resolution, is a critical step. libretexts.orgpharmtech.com For a compound like 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, which contains a basic nitrogen atom and a hydroxyl group, several established resolution techniques are applicable.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers on both analytical and preparative scales. csfarmacie.czresearchgate.net The principle of this technique relies on the transient formation of diastereomeric complexes between the enantiomers in the racemic mixture and the chiral selector that constitutes the stationary phase. researchgate.net Because these diastereomeric complexes have different energies of formation and stability, one enantiomer is retained on the column longer than the other, allowing for their separation. csfarmacie.cz

For the separation of amine-containing compounds like 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are particularly effective. yakhak.orgnih.govresearchgate.net These CSPs often consist of derivatives like phenylcarbamates coated or covalently bonded to a silica (B1680970) support. yakhak.orghplc.eu The separation can be influenced by several factors, including the mobile phase composition (e.g., mixtures of alkanes and alcohols), the use of acidic or basic additives, and the specific nature of the CSP. nih.govhplc.euresearchgate.net For instance, the addition of an acidic additive to the mobile phase has been shown to dramatically improve the separation of basic compounds on polysaccharide CSPs. nih.gov

A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic base with a single, pure enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org Commonly used chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgwikipedia.org

The reaction produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility in a given solvent. wikipedia.orgucl.ac.uk This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Typically, the less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble one remains dissolved. ulisboa.pt After separating the crystallized salt by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. libretexts.org The success of this method depends on finding a suitable combination of resolving agent and solvent that maximizes the solubility difference between the two diastereomeric salts. ulisboa.ptuni-halle.de

Table 2: Conceptual Steps for Chiral Resolution via Diastereomeric Salt Formation

| Step | Procedure | Rationale |

|---|---|---|

| 1. Salt Formation | The racemic mixture of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol is reacted with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent. | This reaction converts the pair of enantiomers into a pair of diastereomeric salts, which have different physical properties. wikipedia.org |

| 2. Fractional Crystallization | The solution is cooled or the solvent is partially evaporated to induce crystallization. | Due to differing solubilities, one diastereomeric salt will crystallize preferentially from the solution. ulisboa.pt |

| 3. Separation | The crystallized solid (the less soluble diastereomer) is separated from the liquid (containing the more soluble diastereomer) by filtration. | This physically separates the two diastereomers. libretexts.org |

| 4. Liberation of Enantiomer | The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent. | This regenerates the enantiomerically pure free base form of the amine, which can then be isolated. libretexts.orglibretexts.org |

| 5. Recovery | The now-pure enantiomer of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol is extracted and purified. The resolving agent can also be recovered from the aqueous layer. | This final step yields one of the pure enantiomers of the target compound. |

Impact of Stereoisomerism on Preclinical Biological Activity

The stereochemical configuration of a molecule is often a decisive factor in its biological activity. nih.govnih.gov In preclinical studies, it is common to find that one enantiomer is significantly more potent or has a different pharmacological profile than its mirror image. researchgate.net This phenomenon arises from the specific three-dimensional interactions between the chiral molecule and its biological target. nih.govjuniperpublishers.com

While specific preclinical data for the individual stereoisomers of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol are not detailed in the available literature, the principle can be illustrated by examining related heterocyclic compounds. For instance, in the development of anticancer agents, it has been observed that the S-isomer of certain heterocyclic compounds can be ten times more active than their corresponding R-enantiomers. nih.gov Similarly, research on neuronal nitric oxide synthase (nNOS) inhibitors with a chiral pyrrolidine core demonstrated that subtle changes in stereochemistry led to significant differences in potency and selectivity. nih.gov In another example, studies on pyrrolidine-2,5-dione derivatives revealed that the anticonvulsant activity was strongly influenced by the nature and position of substituents on the chiral pyrrolidine ring. nih.gov These examples underscore the critical importance of evaluating each stereoisomer independently during the drug discovery process to identify the most promising candidate for further development.

Table 3: Illustrative Examples of Differential Activity of Stereoisomers in Heterocyclic Compounds

| Compound Class | Biological Target/Application | Observation on Stereoisomer Activity |

|---|---|---|

| Oxazolidinone Derivatives | Anticancer | The S-isomers were found to be the most potent, often exhibiting tenfold higher activity than the corresponding R-enantiomers against various cancer cell lines. nih.gov |

| Pyrrolidine nNOS Inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | A mixture of diastereomers showed increased potency for nNOS compared to a similar achiral compound, highlighting the role of the chiral pyrrolidine core. nih.gov |

| Pyrrolidine-2,5-dione Derivatives | Anticonvulsant | Structure-activity relationship (SAR) analysis revealed that anticonvulsant activity was strongly affected by substituents at the C-3 position of the pyrrolidine scaffold. nih.gov |

| PPARα/γ Dual Agonists | Type 2 Diabetes | For 4-benzylpyrrolidine-3-carboxylic acid derivatives, the cis-configuration of substituents was preferred over the trans orientation for potent dual agonistic activity. nih.gov |

Preclinical Pharmacological Evaluation and Mechanistic Studies of 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol Derivatives

In Vitro Target Engagement and Receptor Binding Profiling

Derivatives of the benzyl-pyrrolidin-3-ol scaffold have been investigated against a range of biological targets, demonstrating a broad potential for therapeutic applications through various mechanisms of action.

The Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5) has emerged as a significant therapeutic target, particularly for conditions like chronic kidney disease and pain. nih.gov Inhibition of TRPC5 has been shown to protect podocytes, suggesting a treatment avenue for focal segmental glomerulosclerosis (FSGS). nih.gov While various chemical scaffolds, such as those based on benzimidazoles, have been explored to develop potent TRPC5 inhibitors, a direct evaluation of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol derivatives against TRPC5 is not extensively documented in the available literature. nih.govresearchgate.net However, the development of tool compounds is crucial for fully understanding the physiological and pathological roles of TRPC5. nih.gov

The orexin (B13118510) system, comprising two G protein-coupled receptors (OX1 and OX2) and their neuropeptide ligands (orexin A and B), is a critical regulator of wakefulness and arousal. acs.orgnih.gov Antagonism of these receptors is a validated therapeutic strategy for insomnia. nih.gov

Research into orexin receptor antagonists has revealed a significant role for the pyrrolidine (B122466) scaffold. In one discovery program, a highly potent dual orexin receptor antagonist (DORA) featuring a piperidine (B6355638) ring was identified. acs.org Seeking to modulate physicochemical properties, researchers synthesized analogues containing a piperazine (B1678402) or morpholine (B109124) ring instead. acs.org Unexpectedly, these modifications led to a serendipitous discovery: the resulting compounds were selective orexin-1 receptor antagonists (SO1RAs). acs.org For instance, replacing a piperidine with a piperazine ring caused a 23-fold loss in potency at OX1 but a much greater 95-fold loss at OX2, resulting in a 42-fold selectivity for the OX1 receptor. acs.org This finding highlights the sensitivity of the structure-activity relationship (SAR) at the orexin receptors and underscores the potential for pyrrolidine-related scaffolds to be fine-tuned for either dual or selective antagonism.

The pyrrolidine scaffold is a key structural feature in inhibitors of several enzyme families.

N-Acyl-phosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: NAPE-PLD is a zinc metalloenzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govrsc.org Pharmacological inhibition of NAPE-PLD is a key strategy for studying the biological roles of this pathway. researchgate.net A high-throughput screening campaign led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov The structure of LEI-401 features a critical (S)-3-hydroxypyrrolidin-1-yl moiety. nih.govximbio.com A medicinal chemistry program that synthesized 112 derivatives found that replacing a morpholine group in an early hit compound with (S)-3-hydroxypyrrolidine significantly improved inhibitory activity against NAPE-PLD. nih.gov

Kinase Inhibition: The pyrrolidine ring is a component of numerous kinase inhibitors used in oncology and immunology. pharmablock.com Its inclusion can improve aqueous solubility and other key physicochemical properties. pharmablock.com For example, the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132) and the Janus kinase (JAK)1/2 inhibitor upadacitinib (B560087) both contain a pyrrolidinyl fragment. pharmablock.com Specific derivatives have also shown direct inhibitory activity. Chiral pyrrolidine scaffolds have been used to develop potent and selective casein kinase 1 (CK1) inhibitors. nih.gov More recently, novel pyrrolidinone derivatives have been developed as inhibitors of NF-κB-inducing kinase (NIK), a serine/threonine kinase involved in autoimmune and inflammatory diseases. nih.gov

Caspase Activation: In contrast to inhibition, some benzyl-pyrrolidin-3-ol analogues have been found to activate specific enzyme pathways. A library of these derivatives, synthesized via a multi-component Ugi reaction, was evaluated for the ability to induce apoptosis (programmed cell death). monash.edumonash.eduresearchgate.net Lead compounds from this library were found to target and activate caspase-3, a critical protease that executes the apoptotic process. monash.edumonash.eduresearchgate.net

Table 1: NAPE-PLD Inhibitory Activity of Selected Compounds This is an interactive table. You can sort and filter the data.

| Compound Name | Structure Description | IC₅₀ or Kᵢ (μM) | Selectivity Notes | Reference |

|---|---|---|---|---|

| ARN19874 | Quinazoline (B50416) sulfonamide derivative | IC₅₀ ≈ 26-34 | Selective vs. other lipases | researchgate.netnih.gov |

| LEI-401 | Contains (S)-3-hydroxypyrrolidin-1-yl moiety | Kᵢ = 0.086 | IC50> 10uM for CB1R, CB2R, FAAH, MAGL | nih.govximbio.com |

| Hit Compound 2 | Precursor to LEI-401 with morpholine group | Kᵢ = 0.61 | - | nih.gov |

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a major therapeutic target in the central nervous system. researchgate.net While direct agonists often have undesirable side effects, allosteric modulators, which bind to a topographically distinct site, offer a more nuanced approach to receptor modulation. researchgate.net

A derivative of the benzyl-pyrrolidin-3-ol scaffold, Org 29647 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide), was identified as a first-generation allosteric modulator of the CB1 receptor. monash.edu In vitro binding assays revealed that Org 29647 exhibits positive cooperativity with agonists; it significantly increased the binding of the CB1 receptor agonist [³H]CP 55,940. monash.edu Conversely, it displayed negative cooperativity with inverse agonists, causing a decrease in the binding of [³H]SR 141716A. monash.edu

Despite enhancing agonist binding, functional assays showed that Org 29647 acts as an insurmountable antagonist, reducing the maximum effect (Emax) of CB1 receptor agonists. monash.edu This complex profile, where a compound enhances agonist affinity but inhibits its function, is a characteristic of certain allosteric modulators and highlights the potential for developing drugs that fine-tune receptor signaling rather than simply turning it on or off. nih.govmonash.edu

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. nih.gov Its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates physiological responses like vasodilation. researchgate.net Pharmacological agents that activate sGC are classified as either sGC stimulators, which are heme-dependent, or sGC activators, which are heme-independent. Compounds like YC-1, a benzyl (B1604629) indazole derivative, can stimulate sGC directly and also sensitize the enzyme to its endogenous activator, NO. researchgate.net While the pyrrolidine scaffold is found in a wide array of bioactive molecules, research specifically linking 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol derivatives to the activation of sGC is not prominent in the reviewed scientific literature.

In Vitro Cellular Activity Assessments

A library of structurally diverse 1-benzyl-pyrrolidin-3-ol analogues was synthesized and screened for cytotoxic effects against a panel of human cancer cell lines. monash.eduresearchgate.net The screening revealed that several compounds exhibited selective cytotoxicity, particularly towards the human promyelocytic leukemia cell line (HL-60), while showing milder effects on non-cancerous cell lines. monash.edu

The lead compounds, identified as 5j and 5p in the study, were further investigated to determine their mechanism of action. monash.eduresearchgate.net It was observed that these compounds induce apoptosis in HL-60 cells at a concentration of approximately 10 µM. monash.edumonash.eduresearchgate.net This apoptotic effect was linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. monash.eduresearchgate.net Molecular docking and dynamic simulations suggested that the compounds form stable complexes with key residues in the active site of caspase-3. monash.edumonash.edu

Table 2: In Vitro Cytotoxicity of 1-Benzyl-pyrrolidin-3-ol Analogues (5j and 5p) This is an interactive table. You can sort, filter, and search the data.

| Compound | Cell Line | Cell Type | % Cytotoxicity at 10 µM | Reference |

|---|---|---|---|---|

| 5j | HL-60 | Human Promyelocytic Leukemia | ~65% | monash.eduresearchgate.net |

| 5p | HL-60 | Human Promyelocytic Leukemia | ~80% | monash.eduresearchgate.net |

| 5j | HCT-116 | Human Colon Carcinoma | ~20% | monash.eduresearchgate.net |

| 5p | HCT-116 | Human Colon Carcinoma | ~25% | monash.eduresearchgate.net |

| 5j | A-549 | Human Lung Adenocarcinoma | <20% | monash.eduresearchgate.net |

| 5p | A-549 | Human Lung Adenocarcinoma | <20% | monash.eduresearchgate.net |

| 5j | T98G | Human Glioblastoma | ~20% | monash.eduresearchgate.net |

| 5p | T98G | Human Glioblastoma | ~25% | monash.eduresearchgate.net |

Enzyme Inhibition in Cell-Based Assays

While specific enzyme inhibition data for 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol in cell-based assays are not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives has been investigated for various enzymatic targets. Research into structurally related compounds provides a basis for inferring potential activities. For instance, various substituted pyrrolidine scaffolds have been explored as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and sodium-glucose cotransporter-2 (SGLT2), which are critical in metabolic disorders. The specific substitution pattern of the dichlorobenzyl group on the pyrrolidine ring would be a key determinant of both the target enzyme and the inhibitory potency. Further targeted enzymatic screening would be necessary to fully characterize the profile of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol derivatives.

Reporter Gene Assays for Receptor Activation (e.g., PPARγ)

Reporter gene assays are instrumental in determining whether a compound acts as an agonist or antagonist at a specific receptor. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. While direct evidence of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol derivatives acting on PPARγ is not available, the study of related structures is informative. For example, certain benzyl-pyrrolidine derivatives have been identified as dual orexin receptor antagonists. researchgate.net Orexin receptors are G protein-coupled receptors involved in the regulation of sleep and wakefulness. A study on 1-acyl-2-benzylpyrrolidines demonstrated their ability to antagonize both orexin 1 and orexin 2 receptors, which was confirmed through functional assays measuring intracellular calcium flux in response to agonist challenge. researchgate.net This suggests that the benzyl-pyrrolidine scaffold can be tailored to interact with specific receptor systems, and future studies could explore the potential for derivatives to modulate PPARγ activity.

Functional Assays in Relevant Cell Lines (e.g., ROS generation in macrophages)

The generation of reactive oxygen species (ROS) by immune cells like macrophages is a key process in inflammation and host defense. The effect of N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide derivatives on ROS production in macrophages has been evaluated. researchgate.net These studies indicated that certain derivatives possess antioxidant properties by preventing ROS generation. researchgate.net This anti-inflammatory potential, demonstrated by a reduction in macrophage migration towards an inflammatory stimulus, suggests that the dichlorobenzyl-pyrrolidine moiety may contribute to modulating inflammatory responses by impacting ROS signaling pathways. researchgate.net

Table 1: Effect of a 1-(3,4-dichlorobenzyl)pyrrolidine (B7883388) Derivative on Macrophage Function

| Assay | Finding | Implication |

| ROS Generation | Prevention of ROS production | Antioxidant properties |

| Macrophage Migration | Reduction of migration towards Candida albicans | Anti-inflammatory effects |

This table is based on data for N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide derivatives. researchgate.net

Cell Proliferation and Autophosphorylation Studies

The influence of novel compounds on cell proliferation is a cornerstone of preclinical evaluation, particularly in oncology research. A patent application has disclosed that certain cyclic amine derivatives, including a 1-(2,4-dichlorobenzyl)pyrrolidine compound, can inhibit the proliferation of hematopoietic stem cells. google.com This finding suggests that the dichlorobenzyl-pyrrolidine scaffold may have applications in regulating cell growth and could be explored for its antiproliferative effects in various cell lines.

In Vivo Preclinical Efficacy Models (Mechanistic Focus, Excluding Clinical Data)

Behavioral and Physiological Effects in Animal Models (e.g., Anticonvulsant activity in rodents, sleep-promoting effects)

The in vivo evaluation of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol derivatives has provided insights into their potential central nervous system activities. A patent has classified a 1-(2,3-dichlorobenzyl) pyrrolidine derivative as having potential utility as an antiepileptic or anticonvulsant. google.com This is consistent with the known anticonvulsant properties of other pyrrolidine-containing compounds.

Furthermore, a study on 1-acyl-2-benzylpyrrolidines as dual orexin receptor antagonists revealed significant sleep-promoting effects in a rat model. researchgate.net One compound from this series demonstrated a comparable efficacy in promoting sleep to the known sleep-aid, suvorexant. researchgate.net This highlights the potential of the benzyl-pyrrolidine scaffold to modulate sleep-wake cycles.

Table 2: In Vivo Effects of Dichlorobenzyl-Pyrrolidine Derivatives in Rodent Models

| Compound Class | Animal Model | Observed Effect | Potential Application |

| 1-(2,3-dichlorobenzyl) pyrrolidine derivative | Not specified | Classified as anticonvulsant | Epilepsy |

| 1-acyl-2-(benzyl)pyrrolidines | Rat | Sleep-promoting | Insomnia |

Data is based on closely related analogues of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol. researchgate.netgoogle.com

Neurotransmitter Modulation in Animal Models

The modulation of neurotransmitter systems is a key mechanism for many centrally acting drugs. Histamine (B1213489) H3 receptor antagonists, for example, are known to influence the release of various neurotransmitters in the central nervous system. A patent for histamine H3 receptor antagonists includes 1-(2,3-dichlorobenzyl) pyrrolidine as an intermediate in the synthesis of such compounds. google.com This suggests that derivatives of dichlorobenzyl-pyrrolidine could potentially interact with the histaminergic system, thereby modulating the levels of neurotransmitters like acetylcholine (B1216132) and norepinephrine. google.com Direct studies measuring neurotransmitter levels in different brain regions of animal models following administration of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol would be required to confirm this hypothesis.

Modulation of Inflammatory Responses in Preclinical Models

Following a comprehensive review of publicly available scientific literature, no preclinical data or mechanistic studies were found regarding the modulation of inflammatory responses by the specific compound 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol or its direct derivatives.

Extensive searches were conducted across multiple scientific databases and research repositories. These searches aimed to identify any in vitro or in vivo studies investigating the anti-inflammatory potential of this compound. The search criteria included, but were not limited to, effects on inflammatory mediators, cellular inflammatory responses, and animal models of inflammation.

The absence of published research indicates that the pharmacological properties of "1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol" in the context of inflammation have not been reported in the accessible scientific domain. Therefore, detailed research findings, data on the modulation of inflammatory pathways, and corresponding data tables for this specific compound cannot be provided.

While the broader class of pyrrolidine derivatives has been a subject of interest in medicinal chemistry for developing anti-inflammatory agents, the specific dichlorobenzyl-substituted pyrrolidinol requested is not described in the available literature. Research on other pyrrolidine-containing molecules has shown potential for anti-inflammatory activity through various mechanisms, but these findings are not directly applicable to the subject compound without specific experimental validation.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophoric Elements within the 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol Scaffold

A pharmacophore model for this scaffold identifies the essential structural features required for molecular recognition and biological activity. For the 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol core, these key elements are generally understood to be:

The Pyrrolidine (B122466) Ring: This saturated five-membered heterocycle serves as the central scaffold. Its non-planar, flexible nature, often described as "pseudorotation," allows it to adopt various conformations to fit into a biological target. nih.govresearchgate.net The sp³-hybridized carbons contribute to the molecule's three-dimensionality, a desirable trait in modern drug design. nih.govresearchgate.net

The Basic Nitrogen Atom: The nitrogen atom within the pyrrolidine ring is a key feature. nih.gov As a secondary amine, it is typically protonated at physiological pH, allowing it to form a crucial ionic bond or a hydrogen bond with an acidic residue in the target protein's binding site. Its nucleophilicity also makes it a prime position for substitution to modulate activity. nih.gov

The N-Benzyl Group: This lipophilic group often engages in hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of the target receptor. The specific substitution pattern on the benzyl (B1604629) ring is critical for modulating these interactions.

The 3-Hydroxyl Group: The hydroxyl (-OH) group on the pyrrolidine ring can act as both a hydrogen bond donor and acceptor. This feature can anchor the ligand to the active site of a receptor through specific hydrogen bonding interactions.

The Dichloro Substitution Pattern: The chlorine atoms on the benzyl ring significantly influence the electronic properties and lipophilicity of the molecule. They can also participate in specific interactions, such as halogen bonding, with the biological target.

These elements, arranged in a specific three-dimensional orientation, constitute the core pharmacophore of the 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol scaffold.

Impact of Substituent Variation on Potency and Selectivity

Systematic modification of the 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol structure has provided valuable insights into how different substituents affect biological activity.

The presence and positioning of halogen atoms on the N-benzyl moiety are critical determinants of a compound's potency and selectivity. Halogens are widely used substituents in medicinal chemistry to modulate a molecule's physicochemical properties.

Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the pKa of the pyrrolidine nitrogen and the electronic nature of the aromatic ring. This can affect how the benzyl group interacts with the target protein.

Lipophilicity and Binding: The addition of chlorine atoms generally increases the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets in a receptor and improve membrane permeability. For instance, in one study on pteridine-7(8H)-one derivatives, introducing a chlorine atom onto a benzene (B151609) ring enhanced binding through van der Waals interactions and increased activity four-fold. acs.org

Steric Influence and Positional Isomerism: The specific placement of the chlorine atoms is crucial. The 2,5-dichloro pattern creates a distinct electronic and steric profile compared to other substitution patterns (e.g., 3,4-dichloro or 3,5-dichloro). Research on different scaffolds has shown that positional isomerism of halogens can lead to significant differences in biological activity. For example, a study on EGFR inhibitors found that a 2,5-dichloro substitution resulted in an 11.6-fold better activity compared to a 3,5-dichloro substitution, likely due to steric effects. acs.org In another series of compounds, 5,7-dichloro substitution on a quinoline (B57606) ring markedly reduced activity, possibly due to steric hindrance. mdpi.com This highlights the importance of the specific 2,5-substitution pattern for optimal fit and interaction with the target.

The table below illustrates hypothetical SAR trends based on common observations in medicinal chemistry regarding halogen substitution on a benzyl ring.

| R1 (Position 2) | R2 (Position 5) | Relative Potency (Illustrative) | Rationale |

| Cl | Cl | ++++ | Optimal electronic and steric profile for target binding. |

| Cl | H | +++ | Maintains some beneficial electronic properties but may lose key interactions. |

| H | Cl | ++ | Altered steric and electronic profile, potentially less optimal fit. |

| F | F | +++ | Fluorine can alter electronics and may form specific interactions, but size difference from chlorine matters. |

| H | H | + | Lacks the specific hydrophobic and potential halogen-bonding contributions of the chlorine atoms. |

The hydroxyl group at the 3-position of the pyrrolidine ring is a key polar feature that often plays a significant role in anchoring the molecule within the binding site of a biological target.

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues (e.g., serine, threonine, tyrosine, or backbone carbonyls) in a protein. The presence and orientation of this group are often critical for high-affinity binding. Studies on various heterocyclic scaffolds have demonstrated that the introduction or removal of a hydroxyl group can dramatically alter biological activity. nih.gov

Stereochemistry: The carbon atom to which the hydroxyl group is attached is a chiral center. The stereochemistry (R or S configuration) dictates the spatial orientation of the -OH group. This is often a point of enantiomeric specificity, where one enantiomer fits the target receptor significantly better than the other, leading to substantial differences in potency. researchgate.net The specific (R) or (S) configuration required for optimal activity depends entirely on the topology of the target's binding site.

The substituent on the pyrrolidine nitrogen not only interacts directly with the target but also influences the conformation of the pyrrolidine ring itself.

Conformational Control: The N-benzyl group, being sterically demanding, can influence the "puckering" of the five-membered pyrrolidine ring. nih.gov This conformational restriction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity.

Direct Binding Interactions: The N-benzyl group itself is a primary pharmacophoric element. Its interactions are governed by its size, shape, and the electronic nature of its substituents. Aromatic stacking (π-π interactions) and hydrophobic interactions are common binding modes for this group. Varying the N-substituent is a common strategy in drug design to optimize potency and selectivity. For example, SAR studies on N-substituted phenyldihydropyrazolones showed that N-benzyl substitution was generally favorable for activity. frontiersin.org

Design Principles for Optimized Analogues Based on SAR Data

The SAR data gathered from modifying the 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol scaffold provide clear principles for designing improved analogues. The goal is to enhance desired properties such as potency, selectivity, and metabolic stability while minimizing off-target effects.

Replacing the Dichlorophenyl Ring: The 2,5-dichlorophenyl group can be replaced with other bioisosteres to fine-tune properties. For example, replacing it with a pyridine (B92270) ring (a common phenyl bioisostere) could introduce a hydrogen bond acceptor, potentially improving solubility and altering binding interactions. cambridgemedchemconsulting.com Other heterocyclic rings like thiophene (B33073) or pyrazole (B372694) could also be explored. Replacing one or both chlorine atoms with a trifluoromethyl (CF₃) group, another common bioisostere for chlorine, could enhance metabolic stability and lipophilicity. cambridgemedchemconsulting.com

The table below provides examples of potential bioisosteric replacements for the dichlorophenyl moiety.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| 2,5-Dichlorophenyl | 2-Chloro-5-(trifluoromethyl)phenyl | Modulate lipophilicity and metabolic stability. |

| 2,5-Dichlorophenyl | 2-Chloropyridin-5-yl | Introduce hydrogen bonding capability, alter solubility. |

| 2,5-Dichlorophenyl | Thieno[3,2-b]pyrrole | Explore different hydrophobic interactions and ring electronics. |

| Pyrrolidin-3-ol | Cyclopentanol | Remove basic nitrogen to alter pKa and tissue distribution. |

| Pyrrolidin-3-ol | Thiazolidine | Introduce a sulfur atom to explore different interactions. |

Modifying the Pyrrolidin-3-ol Core: The core scaffold itself can be modified. For instance, the hydroxyl group could be replaced with a bioisostere like an amino (-NH₂) or fluoro (-F) group to probe the nature of the interaction at that position. The pyrrolidine ring could be replaced by other five- or six-membered rings (e.g., piperidine (B6355638), thiazolidine) to alter the geometry and basicity of the scaffold. slideshare.net

By systematically applying these SAR and bioisosteric design principles, medicinal chemists can rationally design and synthesize new analogues of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol with optimized therapeutic properties.

Conformational Restriction and Flexibility Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation, which dictates its ability to bind to a biological target. For 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, the conformational landscape is primarily defined by the spatial arrangement of the 2,5-dichlorobenzyl group relative to the pyrrolidin-3-ol ring.

Rotational Freedom and Energy Barriers: The single bond connecting the benzyl group to the pyrrolidine nitrogen allows for rotational freedom. However, the presence of ortho- and meta-chloro substituents on the phenyl ring can introduce steric hindrance, thereby influencing the preferred rotational conformers. Computational molecular modeling studies on similar benzyl-substituted heterocyclic systems often reveal energy barriers to free rotation, suggesting that certain conformations are more energetically favorable. The size and electronic nature of the substituents on the benzyl ring play a crucial role in determining the height of these rotational barriers.

Influence of Substituents on Conformation: The chlorine atoms at the 2 and 5 positions of the benzyl ring have a significant impact on the molecule's conformational preferences. The ortho-chloro group, in particular, can sterically clash with the pyrrolidine ring, restricting the rotation around the benzyl-nitrogen bond and favoring specific torsional angles. This restriction can be advantageous, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

Molecular modeling and dynamic simulations are instrumental in exploring the conformational space of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol. These computational techniques can predict the most stable low-energy conformers and estimate the energy required for conformational changes, providing valuable insights for rational drug design.

SAR Data-Driven Lead Optimization Strategies

Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a promising lead compound, such as 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, to yield a clinical candidate. This process is heavily guided by SAR data, which informs the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Modification of the Benzyl Moiety: SAR studies on related N-benzylpyrrolidine derivatives have shown that the substitution pattern on the benzyl ring is a critical determinant of biological activity. The 2,5-dichloro substitution in the lead compound is a starting point for further exploration. Optimization strategies often involve:

Varying Substituent Position: Moving the chloro substituents to other positions on the phenyl ring (e.g., 3,4-dichloro or 2,4-dichloro) can profoundly impact binding affinity and selectivity.

Exploring Different Halogens: Replacing chlorine with other halogens like fluorine or bromine can modulate electronic and steric properties, influencing target interactions.

Introducing Other Functional Groups: The introduction of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can alter the electronic character of the aromatic ring and its interaction with the target protein.

Table 1: Illustrative SAR of Benzyl Ring Modifications in 1-Benzyl-pyrrolidin-3-ol Analogs

| Compound | R1 | R2 | R3 | R4 | R5 | Relative Potency |

| Lead | H | Cl | H | H | Cl | +++ |

| Analog A | Cl | H | H | H | H | ++ |

| Analog B | H | H | Cl | Cl | H | ++++ |

| Analog C | H | F | H | H | F | +++ |

| Analog D | H | OCH3 | H | H | OCH3 | + |

| Analog E | H | CF3 | H | H | H | ++ |

This table is illustrative and based on general SAR trends for similar compound series. Relative potency is a qualitative measure.

Modification of the Pyrrolidine Ring: The pyrrolidin-3-ol core is another key area for optimization. Strategies include:

Stereochemistry at the 3-position: The chirality of the hydroxyl group (R vs. S) can be critical for activity. Often, one enantiomer is significantly more potent than the other, highlighting the importance of stereospecific interactions with the target.

Substitution at other positions: Introducing small alkyl groups on the pyrrolidine ring can explore additional binding pockets and influence the ring's conformation.

Bioisosteric Replacement: The hydroxyl group can be replaced with other hydrogen bond donors or acceptors, such as an amino group or a fluorine atom, to probe the requirements of the binding site.

Table 2: Illustrative SAR of Pyrrolidine Ring Modifications

| Compound | Modification | Stereochemistry at C3 | Relative Potency |

| Lead | 3-OH | Racemic | +++ |

| Analog F | 3-OH | (R) | ++++ |

| Analog G | 3-OH | (S) | ++ |

| Analog H | 3-NH2 | Racemic | ++ |

| Analog I | 4-fluoro | Racemic (at C3) | + |

This table is illustrative and based on general SAR trends for similar compound series. Relative potency is a qualitative measure.

By systematically applying these optimization strategies, medicinal chemists can fine-tune the structure of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol to develop analogs with superior therapeutic potential. The iterative cycle of design, synthesis, and biological testing, informed by a deep understanding of SAR and molecular conformation, is central to the successful development of new therapeutic agents.

Based on a comprehensive review of available scientific literature, there is currently insufficient public data to construct a detailed article on the computational and theoretical chemistry of 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol that would adequately address the specific sections and subsections requested.

Therefore, it is not possible to generate the requested content while adhering to the principles of scientific accuracy and reliance on verifiable sources.

Computational and Theoretical Chemistry in the Study of 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable and can be extrapolated from studies on analogous structures, such as other substituted pyrrolidine (B122466) derivatives. nih.gov

The fundamental premise of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. mdpi.com For a series of compounds including 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, a QSAR study would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that characterize different aspects of the molecule's structure. They can be categorized into several groups:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distributions and orbital energies. For 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, the electronegative chlorine atoms on the benzyl (B1604629) ring would significantly influence the electronic landscape of the molecule. A QSAR model might reveal that specific partial charges on the aromatic ring or the pyrrolidine nitrogen are crucial for its biological interactions.

Steric Descriptors: These relate to the size and shape of the molecule. The bulky dichlorobenzyl group imparts a specific conformation to the molecule, which could be a key determinant of its binding to a biological target.

Hydrophobic Descriptors: These describe the lipophilicity of the compound, which affects its ability to cross cell membranes. The dichlorobenzyl moiety contributes significantly to the hydrophobicity of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.

In a hypothetical QSAR study of a series of analogs of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, researchers would systematically vary the substituents on the benzyl ring and the pyrrolidine core. The biological activity of each analog would be determined experimentally. Subsequently, a statistical method, such as multiple linear regression or partial least squares, would be employed to build a mathematical model that relates the changes in the descriptors to the observed changes in activity. researchgate.net

For instance, a 3D-QSAR study, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a three-dimensional map of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.comrsc.org Such a study on analogs of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol could highlight the importance of the precise positioning of the chlorine atoms and the hydroxyl group for its biological function. The insights gained from such a QSAR model would be invaluable for the rational design of new, more potent derivatives.

Prediction of Physico-Chemical Parameters Relevant to Biological Activity (excluding basic identification)

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Computational tools can predict these parameters for a given chemical structure, offering valuable insights in the early stages of drug discovery. mdpi.com For 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, several key parameters relevant to its biological activity can be predicted using established in silico models such as SwissADME. researchgate.net

These predictions provide a preliminary assessment of the molecule's drug-like characteristics.

Predicted Physicochemical Properties of 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol

| Parameter | Predicted Value | Significance in Biological Activity |

| Lipophilicity (LogP) | 2.65 | Indicates the compound's partitioning between an oily and an aqueous phase. This value suggests moderate lipophilicity, which is often favorable for cell membrane permeability. |

| Water Solubility (LogS) | -3.21 | Predicts the solubility of the compound in water. This value suggests low to moderate aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | Represents the surface area of polar atoms in the molecule. A lower TPSA, like the one predicted, is generally associated with better penetration of the blood-brain barrier. |

| Number of Hydrogen Bond Donors | 1 | The hydroxyl group (-OH) can donate a hydrogen bond, which is an important interaction for binding to biological targets. |

| Number of Hydrogen Bond Acceptors | 2 | The nitrogen atom in the pyrrolidine ring and the oxygen of the hydroxyl group can accept hydrogen bonds, contributing to molecular interactions. |

| Number of Rotatable Bonds | 3 | This parameter relates to the conformational flexibility of the molecule. A lower number of rotatable bonds is generally associated with better oral bioavailability. |

| Bioavailability Score | 0.55 | This is a composite score based on several parameters to estimate the fraction of an orally administered dose that reaches systemic circulation. A score of 0.55 is considered good. researchgate.net |

Note: The predicted values are generated from computational models and should be considered as estimations. These values were obtained using SwissADME.

The predicted moderate lipophilicity (LogP of 2.65) and low to moderate water solubility suggest that 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol may have a reasonable balance for crossing biological membranes while maintaining sufficient solubility for distribution in aqueous biological fluids. The low Topological Polar Surface Area (TPSA) is often a predictor of good cell permeability, including the potential to cross the blood-brain barrier. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological macromolecules. Finally, the predicted bioavailability score of 0.55 is promising for its potential as an orally administered agent.

Preclinical Adme and Biotransformation Studies

In Vitro Metabolic Stability in Hepatic Microsomes (e.g., Human Liver Microsomes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how long a compound will last in the body. nih.govresearchgate.netwuxiapptec.com These experiments typically involve incubating the test compound, such as 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol, with liver microsomes from humans or preclinical species (e.g., rat, mouse, dog). nih.govnuvisan.com Liver microsomes are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.net The reaction is initiated and samples are taken at various time points. The concentration of the parent compound is measured over time, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From the rate of disappearance of the compound, key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.govresearchgate.net This data helps in forecasting the in vivo hepatic clearance and potential oral bioavailability of a drug candidate. nih.gov

Identification of Metabolites through High-Resolution Mass Spectrometry

To understand how a compound is broken down in the body, its metabolites must be identified. This is a critical step, as metabolites can be active, inactive, or even toxic. nih.govnih.gov Following incubation of the parent compound with systems like liver microsomes or hepatocytes, samples are analyzed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS). nih.govnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of potential metabolites. evitachem.comnih.gov By comparing the mass spectra of the parent compound with the new peaks that appear after incubation, potential metabolic pathways such as oxidation, hydroxylation, N-dealkylation, or glucuronidation can be elucidated. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolites, providing structural information to confirm their identity. nih.govnih.gov

Enzyme Kinetics of Cytochrome P450 Inhibition/Induction (e.g., CYP3A4, CYP2D6, CYP2C9)

Assessing a compound's potential for drug-drug interactions is a crucial part of preclinical safety evaluation. nih.govpharmacytimes.com This involves studying the compound's effect on major cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2D6, and CYP2C9, which are responsible for the metabolism of a vast number of drugs. nih.govnih.gov Inhibition studies determine if the compound can block the metabolism of other drugs, potentially leading to toxic accumulation. nih.govpharmacytimes.com These assays measure the activity of a specific CYP enzyme in the presence of varying concentrations of the test compound. From this, the IC50 (concentration causing 50% inhibition) and Ki (inhibition constant) can be determined. mdpi.com Induction studies, on the other hand, investigate whether the compound increases the production of CYP enzymes, which could accelerate the metabolism of other drugs and reduce their efficacy. nih.gov

Permeability Assessments (e.g., Parallel Artificial Membrane Permeability Assay)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive absorption of a drug across the gastrointestinal tract. evotec.comnih.gov The assay uses a filter plate coated with an artificial lipid membrane that separates a donor compartment (containing the drug) from an acceptor compartment. nih.govevotec.com The rate at which the compound diffuses from the donor to the acceptor well provides a measure of its permeability. evotec.com PAMPA is a valuable tool in early discovery because it isolates passive diffusion, a key mechanism for the absorption of many orally administered drugs. evotec.comnih.gov While it does not account for active transport or paracellular pathways, it effectively ranks compounds based on their potential for passive absorption. evotec.com

In Vivo Preclinical Metabolic Fate and Excretion Pathways (excluding human trials)

In vivo studies in preclinical animal models (such as rats or monkeys) are essential to understand the complete picture of a compound's ADME profile. doi.orgfrontiersin.org Typically, a radiolabeled version of the compound is administered to the animals. nih.govnih.gov Over a set period, urine, feces, and sometimes bile are collected to measure the amount of radioactivity excreted. nih.govsrce.hr This "mass balance" study determines the primary routes and rate of elimination from the body. nih.gov The collected samples are also analyzed to identify the major circulating and excreted metabolites. nih.gov These studies provide crucial information on how the compound and its metabolites are distributed, metabolized, and ultimately cleared from the body in a living organism, which is vital for predicting human pharmacokinetics. doi.orgsrce.hr

Advanced Analytical Characterization Techniques for 1 2,5 Dichloro Benzyl Pyrrolidin 3 Ol

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol, the molecular formula is C₁₁H₁₃Cl₂NO. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

The theoretical exact mass is calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that is a key signature in the mass spectrum. The comparison between the measured exact mass and the calculated value must fall within a narrow tolerance (typically <5 ppm) to unequivocally confirm the molecular formula.

Table 1: Theoretical HRMS Data for C₁₁H₁₃Cl₂NO

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄Cl₂NO⁺ | 262.0447 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. A full structural assignment for 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol requires a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments.